molecular formula C19H22N2O2 B2650580 N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide CAS No. 491867-70-0

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2650580
CAS No.: 491867-70-0
M. Wt: 310.397
InChI Key: UAHCNIWJGGHEOR-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C25H20N2O2, this synthetically accessible small molecule features a pyridine core, a central benzyl ether linkage, and a terminal cyclohexanecarboxamide group . This specific arrangement of pharmacophores makes it a valuable scaffold for the design and development of novel therapeutic agents. Researchers are particularly interested in this compound and its structural analogs for their potential as kinase inhibitors . Pyridine-based compounds have demonstrated promising activity in inhibiting key signaling pathways, such as those mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of such kinases is a critical strategy in anticancer research, as it can disrupt processes like angiogenesis, cell proliferation, and metastasis . The structure of this compound allows for potential interactions with the ATP-binding site of kinase targets, where the central aromatic system may occupy the hinge region, and the hydrophobic cyclohexane group can access allosteric pockets to enhance binding affinity and selectivity . This compound is intended for research applications only, including use as a reference standard in bioactivity screening, a building block in synthetic chemistry programs, and a lead compound for further structural optimization in oncology and signal transduction research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(16-10-5-2-6-11-16)21-18-17(12-7-13-20-18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHCNIWJGGHEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylmethoxypyridine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Modifications

The table below compares key structural features of N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide with similar compounds:

Compound Name Substituents Key Structural Features Reference
This compound 3-Phenylmethoxypyridin-2-yl group Aromatic pyridine ring with methoxy-linked phenyl group; cyclohexane chair conformation -
H2L7 (N-(3-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide) 3-Methoxyphenylthiourea group Thiourea linker; methoxy substituent on phenyl
18F-FCWAY 4-Fluoro substituent; 2-pyridyl and methoxyphenylpiperazine groups Fluorine atom for PET imaging; piperazine moiety
N-(Heptan-4-yl)cyclohexanecarboxamide Linear heptyl chain Aliphatic substituent; increased lipophilicity
4-Fluoro-N-(4-pentafluorosulfanylphenyl)-4-(3-fluoropyridin-2-yl)cyclohexanecarboxamide Dual fluorine substituents; pentafluorosulfanylphenyl group Enhanced metabolic stability via fluorination; sulfur-based electronegative group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds like N-(Heptan-4-yl)cyclohexanecarboxamide exhibit higher lipophilicity due to aliphatic chains, whereas aromatic substituents (e.g., in H2L7) enhance π-π stacking and receptor interactions .
  • Electron-Withdrawing Groups : Fluorine and pentafluorosulfanyl groups (e.g., in 18F-FCWAY and the compound from ) improve metabolic stability and binding affinity to targets like 5-HT1A receptors .
  • Thiourea Linkers : H2L7 and related thiourea derivatives show distinct coordination chemistry with metal ions, relevant for catalytic or chelating applications .

Physicochemical and Crystallographic Properties

Solubility and Conformation

  • Cyclohexane Chair Conformation : The cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation, with dihedral angles of 36.9° and 20.7° relative to the naphthyl group . Similar conformational rigidity is expected in this compound, influencing its packing and solubility.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds stabilize the crystal lattice in thiourea derivatives like H2L1–H2L9, whereas the absence of thiourea in the target compound may reduce such interactions .

Spectroscopic Data

  • IR Spectroscopy : Thiourea derivatives (e.g., H2L7) exhibit characteristic N–H and C=S stretches at 3256–3134 cm⁻¹ and 1635 cm⁻¹, respectively. In contrast, carboxamides without thiourea show dominant C=O stretches near 1680 cm⁻¹ .
  • NMR : Aliphatic substituents (e.g., in N-(Heptan-4-yl)cyclohexanecarboxamide) produce upfield-shifted methylene signals (δ 0.89 ppm), while aromatic protons in the target compound resonate downfield (δ 6.5–8.5 ppm) .

Receptor Targeting

  • 5-HT1A Receptor Affinity : Fluorinated analogs like 18F-FCWAY and 18F-Mefway exhibit high selectivity for 5-HT1A receptors, attributed to the fluorine atom’s electronegativity and optimal steric fit . The target compound’s phenylmethoxypyridine group may mimic these interactions but requires empirical validation.
  • Antimicrobial Activity: Thiourea derivatives (H2L1–H2L9) show antifungal and antibacterial activity due to metal-chelation capabilities, a feature absent in non-thiourea carboxamides .

Metabolic Stability

  • Fluorine Substitution : Compounds with fluorine or pentafluorosulfanyl groups resist oxidative metabolism, enhancing their half-life in vivo . The methoxy group in the target compound may confer moderate stability but is less effective than fluorination.

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring, a cyclohexanecarboxamide moiety, and a phenylmethoxy group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2

This indicates the presence of two nitrogen atoms, two oxygen atoms, and a complex arrangement of carbon and hydrogen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell survival pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

  • Study on Anticancer Activity : A study conducted on the effects of this compound on human breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases.
  • Antimicrobial Efficacy : In another study, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-methoxypyridin-2-yl)cyclohexanecarboxamideStructureModerate anticancer activity
N-(4-methylpyridin-2-yl)cyclohexanecarboxamideStructureStronger antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using KOH or NaH) can introduce the phenylmethoxy group to the pyridine ring, followed by reduction with iron powder in acidic media to generate intermediates like aniline derivatives . Condensation with cyclohexanecarboxylic acid chloride or activated esters under coupling agents (e.g., EDC/HOBt) completes the carboxamide formation.
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst choice (e.g., Pd for cross-coupling) critically impact yield and purity.

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent orientation (e.g., pyridine ring substitution patterns) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} verify the carboxamide C=O stretch .
  • X-ray Crystallography : Resolves spatial arrangements, such as cyclohexane ring puckering (e.g., chair vs. boat conformations) and π-π stacking between aromatic groups .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Approach : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Enzyme inhibition studies (e.g., kinase or protease targets) use fluorescence-based or radiometric assays .
  • Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-only groups to rule out solvent toxicity.

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield while minimizing side products?

  • Strategies :

  • Parallel Reaction Screening : Test catalysts (e.g., CuI vs. Pd(PPh3_3)4_4) for cross-coupling steps .
  • Purification : Gradient elution in HPLC or column chromatography (e.g., hexane/EtOAc) isolates isomers or byproducts .
    • Case Study : Substituting Fe powder with catalytic hydrogenation (H2_2, Pd/C) in reduction steps reduces iron-contaminated byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Root Causes :

  • Structural Variants : Substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring) alter target binding .
  • Assay Conditions : Variability in cell culture media (e.g., serum concentration) or enzyme incubation times.
    • Resolution : Repeat assays with standardized protocols and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Key Metrics :

  • Bioavailability : Assessed via oral/intravenous administration in rodent models.
  • Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated degradation .
  • Brain Penetration : Radiolabeled analogs (e.g., 11^{11}C or 18^{18}F) track distribution in PET imaging .

Q. How does the compound’s structure-activity relationship (SAR) inform derivative design?

  • Critical Moieties :

  • Pyridine Methoxy Group : Modulating electron density affects target binding (e.g., serotonin receptors) .
  • Cyclohexane Carboxamide : Bulky substituents enhance steric hindrance, reducing off-target interactions .
    • SAR Optimization : Introduce bioisosteres (e.g., replacing phenylmethoxy with thiophene) to improve solubility or potency .

Q. What computational models predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to 5-HT1A_{1A} receptors using crystal structures (PDB IDs: 7EKG) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
    • Validation : Compare computational binding energies with experimental IC50_{50} values .

Q. How to design derivatives for dual-target inhibition (e.g., kinase and protease)?

  • Rational Design :

  • Hybrid Scaffolds : Fuse carboxamide with pharmacophores from known inhibitors (e.g., benzothiazole for antimicrobial activity) .
  • Linker Optimization : Adjust alkyl/ether spacers to balance flexibility and rigidity .

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